Researchers using crude Rhodiola extracts face batch-to-batch variability, confounding immunological assays. Rosarin (CAS 84954-93-8) solves this with high-purity (>98% HPLC) cinnamyl alcohol glycoside, enabling precise ERK pathway and microglial iNOS studies.
Supplied with full analytical documentation for immediate global procurement.
Rosarin is a highly characterized cinnamyl alcohol glycoside (specifically an α-L-arabinofuranosyl-β-D-glucopyranoside) endogenously found in the roots of Rhodiola rosea [1]. In commercial and research procurement, it is primarily sourced as a high-purity (>98% HPLC) analytical reference standard or as an isolated bioactive agent for in vitro immunological and neuroinflammatory assays [2]. Unlike crude adaptogenic extracts, purified Rosarin provides precise stoichiometric control for cellular models, exhibiting high solubility in polar organic solvents like DMSO and methanol. Its primary scientific utility lies in its distinct immunomodulatory profile—specifically its targeted modulation of the ERK signaling pathway and microglial nitric oxide synthase (iNOS) expression—making it a critical standalone reagent for specialized pharmacological screening and botanical quality control workflows [1][3].
Substituting Rosarin with its closest structural analogs, Rosavin (an arabinopyranosyl isomer) or Rosin (which lacks the arabinose moiety entirely), fundamentally alters assay outcomes and invalidates analytical results[1]. Despite their structural similarities, these 'rosavins' exert divergent biological effects. For example, in T-cell apoptosis models, Rosarin and Rosavin drive diametrically opposed responses in TNF-related apoptosis-inducing ligand (TRAIL) expression [2]. Furthermore, while Rosin provides direct neuroprotection against L-glutamate toxicity, Rosarin does not, restricting its activity strictly to anti-inflammatory microglial suppression[1]. In analytical chemistry, substituting Rosarin prevents the accurate chemotaxonomic validation of Rhodiola rosea, as Rosarin is uniquely required as a baseline-separated marker to differentiate true R. rosea from common adulterants like R. crenulata [3].
In studies evaluating splenic CD3+ T cell apoptosis, Rosarin and its structural isomer Rosavin demonstrated opposite regulatory effects on the ERK signaling pathway. Rosarin actively increased the frequencies of CD3+TRAIL+ T cells and inhibited ERK phosphorylation. In direct contrast, Rosavin inhibited TRAIL up-regulation [1]. This diametric behavior dictates that for assays targeting TRAIL-mediated apoptosis rescue, Rosarin cannot be substituted with Rosavin.
| Evidence Dimension | TRAIL expression regulation in CD3+ T cells |
| Target Compound Data | Rosarin (Increases CD3+TRAIL+ T cell frequency) |
| Comparator Or Baseline | Rosavin (Inhibits TRAIL up-regulation) |
| Quantified Difference | Diametrically opposed regulatory direction on TRAIL expression |
| Conditions | Concanavalin A-activated mouse splenic CD3+ T cells |
Buyers modeling T-cell apoptosis or autoimmune responses must specifically procure Rosarin to upregulate TRAIL, as the more common Rosavin will actively suppress it.
Rosarin exhibits potent anti-inflammatory effects in LPS-stimulated murine BV2 microglial cells, significantly suppressing iNOS, IL-1β, and TNF-α expression at concentrations of 1-50 μg/mL [1]. However, unlike its simpler precursor Rosin, Rosarin fails to suppress L-glutamate-induced neurotoxicity in direct neuronal cell assays [1]. This structural divergence allows researchers to isolate microglial inflammatory suppression from direct neuronal rescue mechanisms.
| Evidence Dimension | L-glutamate-induced neurotoxicity suppression |
| Target Compound Data | Rosarin (No suppression of L-glutamate neurotoxicity) |
| Comparator Or Baseline | Rosin (Actively suppresses L-glutamate neurotoxicity) |
| Quantified Difference | Complete absence of direct glutamate neuroprotection for Rosarin compared to active suppression by Rosin |
| Conditions | L-glutamate-activated neuronal cells vs. LPS-stimulated BV2 microglia (1-50 μg/mL) |
Procurement of Rosarin is essential when researchers need to study neuroinflammation via microglial pathways without the confounding variable of direct glutamate-receptor-mediated neuroprotection.
In Rapid Resolution Liquid Chromatography (RRLC) quality control workflows, Rosarin serves as an indispensable primary reference standard. RRLC methods achieve baseline separation of Rosarin from its close analogs Rosavin, Rosin, and Salidroside within 8 minutes using a C18 column [1]. Because Rosarin is virtually exclusive to specific Rhodiola species, its specific quantification is commercially required to verify the authenticity and the standard 3:1 rosavins-to-salidroside ratio of botanical extracts.
| Evidence Dimension | Chromatographic retention and botanical specificity |
| Target Compound Data | Rosarin (Baseline separated in <8 min; confirms R. rosea authenticity) |
| Comparator Or Baseline | Salidroside-only standards / Adulterated extracts (Lack Rosarin peak) |
| Quantified Difference | Acts as a definitive presence/absence marker for species authentication |
| Conditions | RRLC using Phenomenex C18 (2)-HST column at 40°C, neutral gradient (H2O/acetonitrile) |
Quality control laboratories must procure high-purity Rosarin standards to legally validate Rhodiola rosea raw materials and detect economically motivated adulteration.
Due to its specific ability to upregulate TRAIL and inhibit ERK phosphorylation in T cells, Rosarin is the optimal reagent for in vitro models investigating apoptosis resistance in autoimmune diseases and oncology [1]. It provides a targeted mechanism that crude extracts or the isomer Rosavin cannot replicate.
Rosarin is highly suited for neuroinflammatory assays utilizing LPS-stimulated BV2 microglia[2]. Because it suppresses iNOS and pro-inflammatory cytokines without conferring direct L-glutamate neuroprotection, it allows researchers to decouple microglial signaling from neuronal excitotoxicity in neurodegenerative disease models.
As a unique chemotaxonomic marker, high-purity Rosarin (>98%) is required for the analytical standardization of commercial Rhodiola products [3]. It is used to calibrate RRLC and HPLC-DAD equipment to ensure the correct 3:1 ratio of rosavins to salidroside and to rule out adulteration with cheaper, non-rosavin-containing Rhodiola species.